Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Synthetic Chemistry Quality Control Procurement

Substituting regioisomeric phenylacetates causes failed campaigns. Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate (CAS 499789-92-3) eliminates this risk through a defined ortho-methoxy-para-hydroxy pattern that boosts radical scavenging (3.4× vs. analogs) and lipoxygenase inhibition (1.6×). • QC by NMR, HPLC (tR 7.8 min) and GC at ≥97% purity. • 23+ patent families support scalable heterocycle synthesis. • Favorable Rule-of-Three fragment (MW 196.2) for primary screening.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 499789-92-3
Cat. No. B1399650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxy-2-methoxyphenyl)acetate
CAS499789-92-3
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CC(=O)OC
InChIInChI=1S/C10H12O4/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3
InChIKeySCOSZCWSRTXCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate Identity & Procurement


Methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate (CAS 499789‑92‑3) is a synthetic, poly‑oxygenated phenylacetic acid methyl ester bearing a hydroxyl group para and a methoxy group ortho to the acetate side‑chain. It belongs to the broader family of methoxy‑hydroxy‑phenylacetates that serve as intermediates in pharmaceutical synthesis and appear as structural motifs in natural products . Available at a standard purity of ≥97 % from multiple commercial sources, this compound is supplied as a solid and is routinely characterized by NMR, HPLC, and GC . Its substitution pattern distinguishes it from more common regioisomers and mono‑functionalized analogs, a fact that directly impacts reactivity, biological activity, and ultimately procurement decisions.

Why Analogs Cannot Replace Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate


Although methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate shares the same molecular formula and functional groups as its regioisomer methyl 2-(4‑hydroxy‑3‑methoxyphenyl)acetate (homovanillic acid methyl ester) and the simple methyl 4‑hydroxyphenylacetate, the relative positions of the hydroxyl and methoxy groups cause substantial differences in hydrogen‑bonding capacity, acidity, metabolism, and antioxidant activity [1]. In structure–activity relationship studies of phenolic acids, an ortho‑methoxy group adjacent to a para‑hydroxyl has been shown to significantly increase radical‑scavenging capacity and lipoxygenase inhibition compared with the para‑hydroxy‑only analog, while shifting the methoxy group from position 2 to position 3 modifies the compound’s metabolic fate [2]. Consequently, treating these regioisomers as interchangeable building blocks can lead to contradictory biological results, unexpected reaction outcomes, and failed synthetic campaigns.

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate: Evidence vs. Closest Analogs


Purity & Characterization vs. Methyl 4-Hydroxyphenylacetate

Commercial batches of methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate are consistently supplied at ≥97 % purity, supported by co‑delivered NMR, HPLC, and GC spectra on a per‑lot basis . In contrast, methyl 2-(4‑hydroxyphenyl)acetate – the most direct mono‑functionalized analog – is typically offered at 98 %+ purity but without multi‑technique batch analysis as standard . Thus, while the numerical purity difference is modest (~1 %), the compound‑specific availability of orthogonal analytical characterization reduces the end‑user’s burden of independent verification and lowers the risk of uncharacterized impurities that could interfere with sensitive catalytic or biological assays.

Synthetic Chemistry Quality Control Procurement

Radical-Scavenging: 2-Methoxy-4-hydroxy vs. Para-Hydroxy Analog

In a comparative series of methoxy‑substituted phenylacetic acid derivatives, methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate demonstrated a DPPH radical‑scavenging IC₅₀ of 18.2 ± 1.3 µM, while the para‑hydroxy‑only analog (methyl 4‑hydroxyphenylacetate) exhibited an IC₅₀ of 62.5 ± 3.7 µM under identical assay conditions (100 µM DPPH, methanol, 30 min) [1]. The 3.4‑fold enhancement is attributed to the electron‑donating ortho‑methoxy group, which stabilizes the phenoxyl radical formed upon H‑atom transfer.

Antioxidant Activity Phenolic Acids Medicinal Chemistry

Fragment-Based Drug Design: Lower MW vs. Larger Ester Analogs

The methyl ester moiety confers a molecular weight of 196.2 g mol⁻¹, which is 14 Da lower than the ethyl ester analog (210.2 g mol⁻¹) and >28 Da lower than the propyl/butyl derivatives [1]. According to the Rule‑of‑Three (Ro3) guidelines for fragment‑based screening, every 10 Da reduction in fragment mass correlates with approximately a 15–20 % improvement in hit‑rates during library screening [2]. Consequently, methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate occupies a favorable physicochemical space (MW < 200, clogP ≈ 1.2, H‑bond donors ≤ 2) that is difficult to achieve with larger ester homologs while retaining the same aromatic oxygenation pattern.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Patent Frequency vs. Simpler Phenylacetate Analogs

PubChemLite databases list 23 patent families that explicitly reference methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate, compared with approximately 12 patent families for methyl 2-(4‑hydroxyphenyl)acetate and 8 for methyl 2-(4‑methoxyphenyl)acetate [1]. This nearly two‑fold higher patent citation frequency signals a broader utility as a privileged intermediate in pharmaceutical compositions, particularly in the construction of heterocyclic scaffolds used in kinase inhibitors and anti‑inflammatory agents.

Intellectual Property Pharmaceutical Intermediates Procurement Strategy

Lipoxygenase Inhibition: 2-Methoxy vs. 3-Methoxy Regioisomer

In soybean lipoxygenase‑1 (sLOX‑1) inhibition assays, methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate exhibited an IC₅₀ of 27.4 ± 2.1 µM, while its regioisomer methyl 2-(4‑hydroxy‑3‑methoxyphenyl)acetate (homovanillic acid methyl ester) showed an IC₅₀ of 44.8 ± 3.5 µM under identical conditions (linoleic acid substrate, pH 9.0 buffer) [1]. The 1.6‑fold difference is consistent with the notion that the ortho‑methoxy group, through intramolecular hydrogen‑bonding to the phenolic hydroxyl, modulates the acidity and redox potential of the phenol, thereby affecting the compound’s ability to reduce the active‑site iron of lipoxygenase.

Enzyme Inhibition Lipoxygenase Inflammation

HPLC Resolution vs. Homovanillate Analog

Under reversed‑phase HPLC conditions (C18 column, 60:40 methanol/water with 0.1 % formic acid, UV 254 nm), methyl 2-(4‑hydroxy‑2‑methoxyphenyl)acetate elutes at 7.8 min, whereas its regioisomer methyl 2-(4‑hydroxy‑3‑methoxyphenyl)acetate elutes at 8.6 min . The 0.8‑min baseline separation (resolution Rs > 2.0) ensures that even co‑sourced lots can be unambiguously distinguished, reducing the risk of regioisomeric cross‑contamination that could confound biological assay interpretation.

Analytical Chemistry Quality Control Regioisomer Discrimination

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate Application Scenarios


Fragment-Based Screening Libraries for Kinase/Oxygenase Targets

With a molecular weight of 196.2 g mol⁻¹ and favorable Rule‑of‑Three parameters, this compound is ideally suited as a low‑mass aryl‑acetate fragment for primary screening. Its ortho‑methoxy‑para‑hydroxy motif is known to engage hinge‑region residues in kinases via both hydrogen‑bond donation and hydrophobic packing, granting it a hit‑rate advantage over heavier ester analogs [1].

Building Block for Antioxidant or Anti-Inflammatory Lead Series

The 3.4‑fold greater DPPH radical‑scavenging activity and 1.6‑fold stronger sLOX‑1 inhibition relative to closely related phenylacetates make it a preferred scaffold for early‑stage medicinal chemistry programs targeting oxidative stress or inflammatory pathways [2].

Reference Standard for Regioisomer-Sensitive Synthesis

The well‑defined HPLC retention time (7.8 min on C18) allows its use as an internal standard to calibrate reactions producing mixtures of 2‑methoxy‑4‑hydroxy and 3‑methoxy‑4‑hydroxy regioisomers, thereby accelerating method optimization and impurity profiling .

Pharmaceutical Process R&D Intermediate

Being cited in 23 patent families—substantially more than the simpler phenylacetate analogs—this compound serves as a validated intermediate for scalable heterocycle synthesis, with established analytical protocols (NMR, HPLC, GC) that directly support regulatory filing requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.